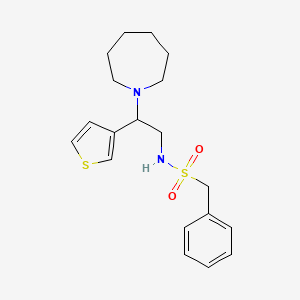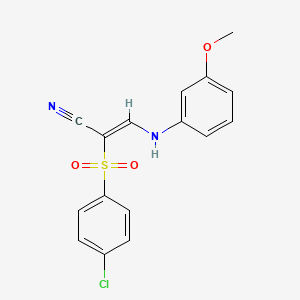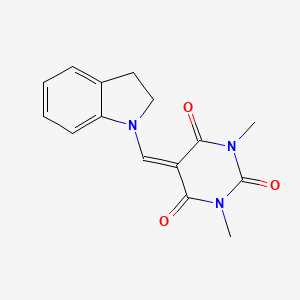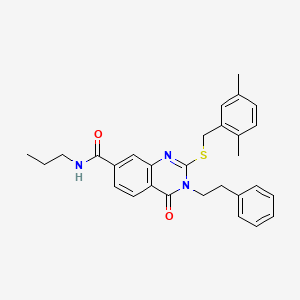
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide, also known as ATS-3A, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. ATS-3A is a sulfonamide-based compound that has been synthesized using a specific method, which will be discussed in This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. Additionally, this paper will explore future directions for research involving ATS-3A.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties : Rozentsveig et al. (2013) explored the synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)sulfonamides and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, highlighting a method for creating target heterocyclic compounds, which may include derivatives of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide (Rozentsveig et al., 2013).
Pharmacological Applications : Andurkar et al. (2014) synthesized N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide, a compound structurally similar to your compound of interest, and studied its antinociceptive properties in mouse models (Andurkar et al., 2014).
Crystal Structure Analysis : The work of Lee et al. (2009) on the synthesis and crystal structure determination of (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate provides insights into the structural properties of thiophene-ethyl-acetate compounds, which can be relevant for understanding similar compounds like this compound (Lee et al., 2009).
Potential Inhibitory Properties : Breitenlechner et al. (2004) explored azepane derivatives for protein kinase B inhibition, which could imply potential research avenues for azepane-containing compounds like the one (Breitenlechner et al., 2004).
Mecanismo De Acción
Target of Action
The primary target of this compound is 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in mitochondrial tRNA maturation and is a part of the mitochondrial ribonuclease P .
Mode of Action
It is known to interact with its target, possibly altering the function of the enzyme and thus affecting the maturation of mitochondrial trna .
Pharmacokinetics
It is known that the compound has a boiling point of 99-101 °c (press: 7 torr), a density of 09843 g/cm3, and a pKa of 834±020 (Predicted) .
Result of Action
Given its target, it is likely that the compound could affect protein synthesis within the mitochondria .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c22-25(23,16-17-8-4-3-5-9-17)20-14-19(18-10-13-24-15-18)21-11-6-1-2-7-12-21/h3-5,8-10,13,15,19-20H,1-2,6-7,11-12,14,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAKSYCFJCHWCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNS(=O)(=O)CC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Prop-2-enoylamino)-N-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2368201.png)
![3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2368204.png)


![4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(2,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2368208.png)

![(3Ar,6aS)-1,2,3,3a,4,6a-hexahydrofuro[3,4-b]pyrrol-6-one;hydrochloride](/img/structure/B2368212.png)



![8-ethoxy-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2368217.png)

![3-Bromo-2-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-6-fluoropyridine](/img/structure/B2368220.png)

